N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide
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Overview
Description
N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This particular compound features a bromophenyl group, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide typically involves the condensation of benzoic acids and amines. One efficient method employs ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the specific industrial methods for producing this compound are not well-documented in the literature. The use of advanced catalysts and green chemistry principles is likely to be a focus in optimizing these processes.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-amine: Known for its antimicrobial and anticancer activities.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Exhibits promising antimicrobial and antioxidant properties.
Uniqueness
N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide stands out due to its unique combination of a bromophenyl group and a benzamide structure. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H17BrN2O2 |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
N-[1-(4-bromoanilino)-2-oxo-2-phenylethyl]benzamide |
InChI |
InChI=1S/C21H17BrN2O2/c22-17-11-13-18(14-12-17)23-20(19(25)15-7-3-1-4-8-15)24-21(26)16-9-5-2-6-10-16/h1-14,20,23H,(H,24,26) |
InChI Key |
WQOBVRBXAXULBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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